

Application Note: Raman Spectroscopy for the Analysis of Pigment Red 31

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Compound of Interest

Compound Name: *Pigment Red 31*

Cat. No.: *B1584407*

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Introduction

Pigment Red 31 (C.I. 12360) is a synthetic monoazo pigment belonging to the Naphthol AS pigment class. Its chemical formula is $C_{31}H_{23}N_5O_6$ with a molecular weight of 561.54 g/mol .^[1] This bluish-red pigment is valued for its bright color, good lightfastness, and resistance to heat and migration, making it suitable for various applications, including rubber products, printing inks, and coatings.^{[1][2]} In research and development, particularly in fields like materials science and cultural heritage, unambiguous identification of such pigments is crucial. Raman spectroscopy is a powerful, non-destructive analytical technique that provides molecular vibrational information, offering a unique fingerprint for the identification and characterization of pigments like **Pigment Red 31**.^{[3][4][5][6]} This application note provides a detailed protocol for the analysis of **Pigment Red 31** using Raman spectroscopy.

Principle of Raman Spectroscopy in Pigment Analysis

Raman spectroscopy involves illuminating a sample with a monochromatic laser source. The interaction of the laser light with the molecules in the sample results in inelastic scattering of light, known as the Raman effect. The scattered light has a different frequency from the incident light, and this frequency shift, known as the Raman shift, corresponds to the vibrational modes of the molecules. A Raman spectrum, which is a plot of the intensity of the scattered

light versus the Raman shift (typically in wavenumbers, cm^{-1}), provides a detailed chemical fingerprint of the material under investigation. This technique is highly specific and can be used to identify organic and inorganic pigments, often without the need for sample preparation.^{[3][4][5][6]}

Data Presentation

While a definitive, publicly accessible Raman spectrum for **Pigment Red 31** is not readily available without access to specialized databases, based on its chemical structure as a Naphthol AS azo pigment, a representative spectrum can be inferred. The following table summarizes the expected characteristic Raman peaks and their tentative assignments based on the analysis of similar azo pigments.

Raman Shift (cm^{-1})	Tentative Assignment
~1600	Aromatic C=C stretching
~1550-1580	N=N stretching (azo group)
~1490	Azobenzene ring vibration
~1450	CH_2 bending
~1340	C-N stretching
~1230	Amide III
~1140-1200	C-N symmetric stretching
~1000-1100	Ring breathing modes

Note: The exact peak positions and relative intensities can vary depending on the specific experimental conditions (e.g., laser wavelength) and the physical state of the sample.

Experimental Protocol

This protocol provides a general guideline for the analysis of **Pigment Red 31** powder using a benchtop Raman spectrometer.

1. Instrumentation:

- **Raman Spectrometer:** A research-grade Raman microscope equipped with a charge-coupled device (CCD) detector.
- **Laser Source:** A 785 nm near-infrared (NIR) laser is often preferred for organic pigments to minimize fluorescence. Alternatively, a 532 nm or 633 nm laser can be used, but fluorescence interference may be more pronounced.
- **Objective:** A 50x or 100x microscope objective for focusing the laser and collecting the Raman signal.
- **Grating:** A grating with a suitable spectral resolution (e.g., 600 or 1200 grooves/mm).

2. Sample Preparation:

For the analysis of a pure pigment powder, minimal sample preparation is required.

- Place a small amount of **Pigment Red 31** powder on a clean microscope slide.
- Gently press the powder to create a flat surface for analysis.

3. Data Acquisition:

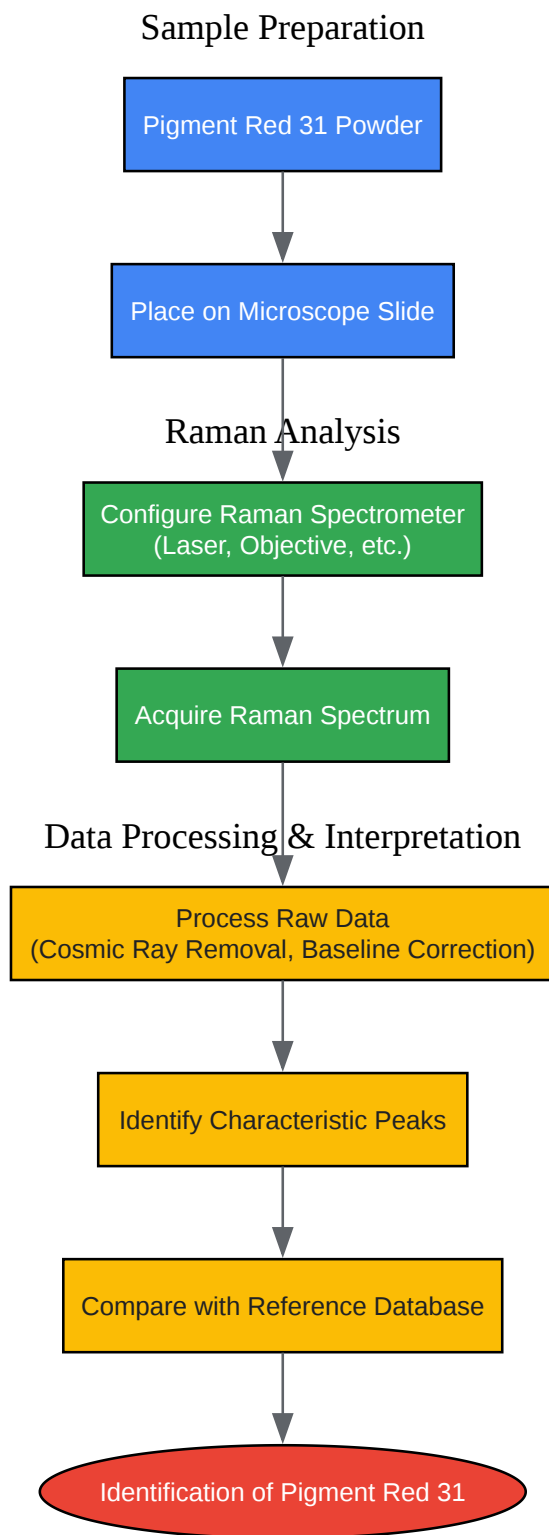
- **Laser Power:** Start with a low laser power (e.g., 1-5 mW at the sample) to avoid thermal degradation of the pigment. The power can be gradually increased if the signal-to-noise ratio is low, while carefully monitoring for any changes in the spectrum that might indicate sample damage.
- **Acquisition Time:** Use an acquisition time of 1-10 seconds.
- **Accumulations:** Co-add multiple spectra (e.g., 5-10 accumulations) to improve the signal-to-noise ratio.
- **Spectral Range:** Collect the spectrum over a Raman shift range of approximately 200 cm^{-1} to 1800 cm^{-1} .

4. Data Processing:

- Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate spurious sharp peaks.
- Baseline Correction: Perform a baseline correction to remove the fluorescence background. A polynomial fit is a common method for baseline correction.
- Normalization: Normalize the spectrum to the most intense peak to facilitate comparison with reference spectra.

Experimental Workflow

The following diagram illustrates the logical workflow for the Raman analysis of **Pigment Red 31**.

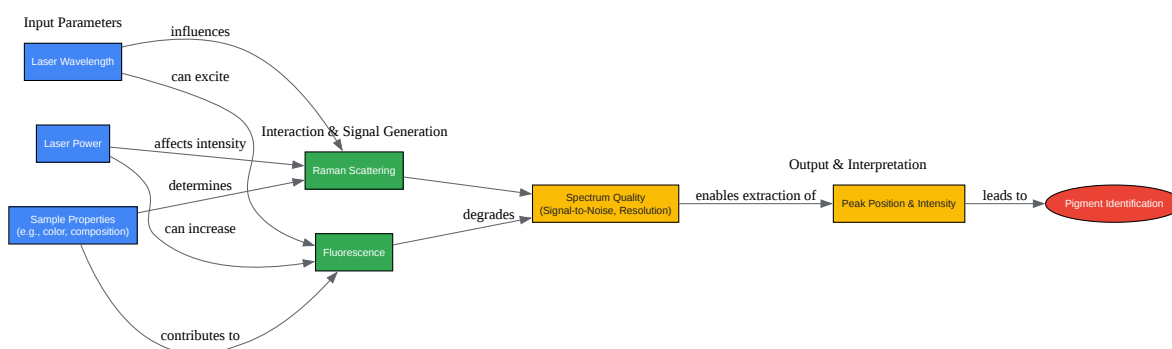


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Caption: Workflow for the analysis of **Pigment Red 31** using Raman spectroscopy.

Logical Relationships in Raman Analysis

The successful identification of a pigment using Raman spectroscopy relies on a series of logical steps and relationships between the experimental parameters and the obtained data.



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Caption: Logical relationships in the Raman analysis of pigmented materials.

Conclusion

Raman spectroscopy is a highly effective technique for the rapid and non-destructive identification of **Pigment Red 31**. By following the detailed protocol and understanding the principles of the technique, researchers can obtain reliable and specific molecular information. The characteristic Raman spectrum, arising from the vibrations of its azo and naphthol moieties, serves as a unique fingerprint for its unambiguous identification in various matrices.

This application note provides a foundational guide for scientists and professionals utilizing Raman spectroscopy for the analysis of this and other related organic pigments.

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References

- 1. [mdpi.com](#) [[mdpi.com](#)]
- 2. [tsi.com](#) [[tsi.com](#)]
- 3. [mdpi.com](#) [[mdpi.com](#)]
- 4. [researchgate.net](#) [[researchgate.net](#)]
- 5. [researchgate.net](#) [[researchgate.net](#)]
- 6. [researchgate.net](#) [[researchgate.net](#)]
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